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Compound of Interest

Compound Name: 4-Iodo-2-nitrophenol

Cat. No.: B1595747 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-nitrophenol

Executive Summary: This guide provides a comprehensive analysis of the essential

spectroscopic data for 4-iodo-2-nitrophenol (CAS No: 21784-73-6), a key intermediate in

various chemical syntheses.[1][2] As a Senior Application Scientist, this document is structured

to deliver not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features

is explained, and self-validating experimental protocols are provided for researchers, scientists,

and professionals in drug development. The guide emphasizes the integration of these

techniques for unambiguous structural confirmation and purity assessment.

Introduction to 4-Iodo-2-nitrophenol
4-Iodo-2-nitrophenol is a substituted aromatic compound featuring three distinct functional

groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂) group, and an iodine (-I) atom. This

substitution pattern makes it a valuable building block in organic synthesis. Accurate and

thorough characterization is paramount to ensure the identity, purity, and quality of the material

for subsequent reactions. Spectroscopic techniques are the cornerstone of this

characterization, each providing a unique piece of the structural puzzle. This guide will dissect

the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to create a complete analytical profile of the

molecule.
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Molecular Structure and Physicochemical
Properties
Understanding the molecule's fundamental structure is the prerequisite for interpreting its

spectroscopic output. The arrangement of substituents dictates the electronic environment of

each atom, which is directly reflected in the spectral data.

IUPAC Name: 4-iodo-2-nitrophenol[3]

Molecular Formula: C₆H₄INO₃[2]

Molecular Weight: 265.01 g/mol [3]

Monoisotopic Mass: 264.92359 Da[2]

The structure with standardized numbering for NMR assignment is presented below. The ortho-

nitro group and para-iodo group relative to the hydroxyl create a specific electronic distribution

and steric environment.

Caption: Molecular structure of 4-Iodo-2-nitrophenol with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of

signals, we can assign specific protons and carbons to their positions on the molecular

scaffold.

Principles of NMR for Structural Elucidation
The ¹H and ¹³C nuclei in the molecule resonate at different frequencies when placed in a strong

magnetic field, depending on their local electronic environment. Electron-withdrawing groups

(like -NO₂) "deshield" nearby nuclei, causing them to appear at a higher chemical shift (further

downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield. Spin-

spin coupling between adjacent, non-equivalent protons causes signals to split, providing

crucial connectivity information.[4]
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¹H NMR (Proton NMR) Analysis
The aromatic region of the ¹H NMR spectrum of 4-iodo-2-nitrophenol is expected to show

three distinct signals corresponding to the three protons on the benzene ring.

H-3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity

causes significant deshielding, pushing its signal the furthest downfield. It is coupled to H-5

(a meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.

H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitro groups. It

experiences coupling from two different protons: an ortho-coupling to H-6 (J ≈ 8-9 Hz) and a

meta-coupling to H-3 (J ≈ 2-3 Hz). This results in a doublet of doublets (dd).

H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. It is coupled to H-

5 (an ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

-OH Proton: The hydroxyl proton is typically a broad singlet, and its chemical shift can vary

significantly depending on the solvent, concentration, and temperature due to hydrogen

bonding.

¹³C NMR (Carbon NMR) Analysis
A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon

atoms in the benzene ring.[4] The chemical shifts are influenced by the attached substituents.

C-1 (C-OH): This carbon, bonded to the electronegative oxygen, will be downfield, typically in

the 150-160 ppm range.

C-2 (C-NO₂): The direct attachment to the nitro group also causes a significant downfield

shift.

C-4 (C-I): The carbon bearing the iodine atom is an interesting case. The "heavy atom effect"

of iodine causes significant shielding, shifting this carbon's signal significantly upfield, often

to a value below that of unsubstituted benzene (128.5 ppm).

C-3, C-5, C-6: These carbons, attached to hydrogen, will appear in the typical aromatic

region (110-140 ppm), with their precise shifts determined by the cumulative electronic

effects of the three substituents.
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Tabulated NMR Data Summary
While exact values can vary slightly based on solvent and instrument, the following table

summarizes the expected spectral data.

¹H NMR Data Assignment Multiplicity
Coupling Constant
(J) in Hz

~ 8.2 ppm H-3 d ~ 2.5 Hz (meta)

~ 7.8 ppm H-5 dd
~ 8.8 Hz (ortho), 2.5

Hz (meta)

~ 7.0 ppm H-6 d ~ 8.8 Hz (ortho)

Variable -OH br s N/A

¹³C NMR Data Assignment
Expected Chemical Shift
(ppm)

~ 155 ppm C-1 Carbon attached to -OH

~ 140 ppm C-2 Carbon attached to -NO₂

~ 135 ppm C-5 Aromatic CH

~ 128 ppm C-3 Aromatic CH

~ 120 ppm C-6 Aromatic CH

~ 85 ppm C-4 Carbon attached to -I

Note: Data is compiled based

on typical substituent effects

and data available from

chemical databases.[1][3]

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 4-iodo-2-nitrophenol and dissolve it in

~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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DMSO-d₆ is often preferred for phenols as it allows for clearer observation of the hydroxyl

proton.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to ensure high resolution and a symmetrical peak shape.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width

of 12-15 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse

program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A larger number of

scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual

solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as the internal

standard. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups

present in a molecule.

Principles of IR for Functional Group Identification
Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a

sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR

spectrum. The positions of these absorption bands are characteristic of specific bond types and

functional groups.

Interpretation of the IR Spectrum
The IR spectrum of 4-iodo-2-nitrophenol will be dominated by signals from its three functional

groups.

O-H Stretch: A strong and broad absorption band is expected between 3200-3500 cm⁻¹. The

broadness is due to intermolecular hydrogen bonding.
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Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3050-

3150 cm⁻¹).

N-O Asymmetric & Symmetric Stretches: These are two of the most characteristic peaks.

The asymmetric stretch appears as a strong, sharp band around 1520-1560 cm⁻¹. The

symmetric stretch is also strong and appears around 1330-1360 cm⁻¹.

Aromatic C=C Stretches: Medium to sharp absorptions will be present in the 1450-1600

cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: A strong band for the phenolic C-O bond will be observed in the 1200-1260

cm⁻¹ region.

C-I Stretch: The carbon-iodine bond vibration is found at low frequencies, typically in the

500-600 cm⁻¹ range. This may be at the edge of or outside the range of standard mid-IR

spectrometers.

Tabulated IR Data Summary
Wavenumber (cm⁻¹) Vibration Type Intensity

3200 - 3500 O-H Stretch (phenolic) Strong, Broad

3050 - 3150 Aromatic C-H Stretch Weak-Medium

1520 - 1560
Asymmetric N-O Stretch (-

NO₂)
Strong

1450 - 1600 Aromatic C=C Ring Stretches Medium

1330 - 1360 Symmetric N-O Stretch (-NO₂) Strong

1200 - 1260 Phenolic C-O Stretch Strong

500 - 600 C-I Stretch Medium

Note: Data compiled from

spectral databases and known

functional group frequencies.

[1][3][5]
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Experimental Protocol for IR Data Acquisition
Method Selection: Attenuated Total Reflectance (ATR) is the most common and convenient

method. Alternatively, the KBr pellet method can be used.

ATR Protocol:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent like isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount (a few milligrams) of the solid 4-iodo-2-nitrophenol powder onto

the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's

fragmentation pattern, which acts as a structural fingerprint.

Principles of MS for Molecular Weight and
Fragmentation Analysis
In a mass spectrometer, molecules are ionized, converted into gas-phase ions, and then

separated based on their mass-to-charge ratio (m/z). The most common technique for this type

of compound is Electron Ionization (EI), which is a hard ionization method that causes

significant fragmentation. The unfragmented ion is called the molecular ion (M⁺·), and its m/z

value gives the molecular weight of the compound.
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Interpretation of the Mass Spectrum
Molecular Ion (M⁺·): The molecular ion peak for C₆H₄INO₃ should be observed at an m/z of

265.[3] Due to the presence of the ¹²⁷I isotope (100% natural abundance), the isotopic

pattern will be distinct.

Key Fragmentation Pathways:

Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro group

(mass = 46 Da), leading to a fragment ion at m/z 219.

Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (mass =

127 Da), giving a fragment at m/z 138.

Loss of CO: Phenolic compounds can lose carbon monoxide (mass = 28 Da) from the ring

after initial fragmentation.

Tabulated MS Data Summary
m/z Value

Proposed Fragment
Identity

Comments

265 [M]⁺· Molecular Ion

219 [M - NO₂]⁺ Loss of the nitro group

138 [M - I]⁺ Loss of the iodine atom

Note: Fragmentation data is

predicted based on common

pathways and information from

spectral databases.[3][6]

Experimental Protocol for MS Data Acquisition
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is ideal.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like ethyl acetate or dichloromethane.
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GC Method:

Inject a small volume (1 µL) of the solution into the GC.

Use a suitable capillary column (e.g., DB-5ms).

Employ a temperature program, for example: hold at 80°C for 2 minutes, then ramp at

10°C/min to 250°C and hold for 5 minutes.

MS Method:

Set the ion source to EI at 70 eV.

Scan a mass range from m/z 40 to 400.

The mass spectrum corresponding to the GC peak of 4-iodo-2-nitrophenol is then

analyzed.

Spectroscopic Workflow

4-Iodo-2-nitrophenol Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry
(GC-MS)

Combined Spectroscopic Data

 C-H Framework

 Functional Groups

 Molecular Weight
 & Formula

Structure Confirmed

Click to download full resolution via product page

Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

Safety and Handling
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4-Iodo-2-nitrophenol should be handled with appropriate care in a well-ventilated area or

chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]

[8] It can cause skin irritation and serious eye damage.[9] Always wear appropriate Personal

Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the

Safety Data Sheet (SDS) for complete handling and disposal information.[7][9]

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and robust

characterization of 4-iodo-2-nitrophenol. ¹H and ¹³C NMR confirm the precise arrangement of

atoms in the carbon-hydrogen skeleton. IR spectroscopy validates the presence of the key

hydroxyl, nitro, and aromatic functional groups. Finally, Mass Spectrometry confirms the

molecular weight and provides insight into the compound's stability and fragmentation patterns.

Together, these techniques form a self-validating system essential for quality control and

research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Iodo-2-nitrophenol spectroscopic data (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595747#4-iodo-2-nitrophenol-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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